Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H21NO6S2 and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar thiophene derivatives have been found to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to its antimicrobial, antioxidant, anticorrosion, and anticancer effects .
Biochemical Pathways
Given its reported activities, it may impact pathways related to microbial growth, oxidation processes, corrosion, and cell proliferation .
Result of Action
Based on its reported activities, it may inhibit microbial growth, reduce oxidation, prevent corrosion, and inhibit cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antioxidant, and anticancer activities . It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and thereby affecting various metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown antiproliferative activity against human lung cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with oxidoreductases can result in the inhibition of oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, making it a viable candidate for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher dosages, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, which can further interact with different biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound has been found to localize in the mitochondria, where it influences mitochondrial function and oxidative stress pathways . Additionally, it can be targeted to other organelles through post-translational modifications, enhancing its specificity and efficacy in biochemical applications.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-12-10-14(21(26)28-5-2)19(29-12)22-17(23)11-16(18(22)24)30-15-9-7-6-8-13(15)20(25)27-3/h6-10,16H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQQDPGNECHNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.